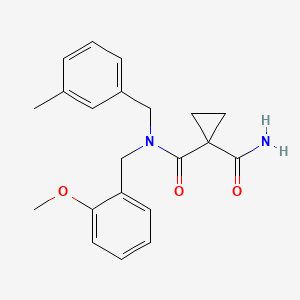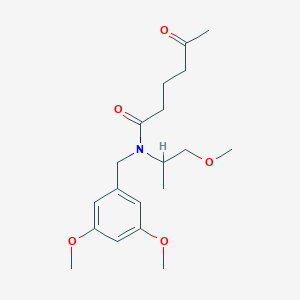![molecular formula C19H23ClN2O3 B5904821 (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide](/img/structure/B5904821.png)
(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide: is a complex organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable amine with a halogenated precursor under controlled conditions.
Amidation: The formation of the amide bond is achieved through the reaction of an amine with a carboxylic acid derivative, often using coupling agents like EDC or DCC.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and ethoxy functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ethanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Key pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic processes.
Receptor Binding: It can bind to receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor for various chemicals.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen Bromide: Another quaternary ammonium compound, similar to cetylpyridinium chloride, used for its antiseptic properties.
Uniqueness: (2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide stands out due to its complex structure and diverse functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-[(2-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3/c1-3-25-18-11-15(20)14(10-17(18)24-2)12-22-16(19(21)23)9-13-7-5-4-6-8-13/h4-8,10-11,16,22H,3,9,12H2,1-2H3,(H2,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMLNHTHLXAJL-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)CNC(CC2=CC=CC=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)Cl)CN[C@@H](CC2=CC=CC=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-3-(4-hydroxy-2-methylquinolin-3-yl)propanamide](/img/structure/B5904752.png)
![N-[2-(allyloxy)benzyl]-2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)-N-ethylacetamide](/img/structure/B5904753.png)
![4-(allyloxy)-3-ethoxy-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B5904760.png)

![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B5904792.png)
![[2-({4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B5904793.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopentanamine](/img/structure/B5904794.png)
![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)

![N,2,6-trimethyl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]quinoline-3-carboxamide](/img/structure/B5904827.png)
![(1R,9aR)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-ylmethyl)-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol](/img/structure/B5904832.png)
